Methyl5-chloro-2-fluoroisonicotinate
Description
Methyl 5-chloro-2-fluoroisonicotinate is a halogenated pyridine derivative featuring a methyl ester group at the 4-position of the pyridine ring (isonicotinate backbone), with chlorine and fluorine substituents at the 5- and 2-positions, respectively. Key characteristics include:
- Molecular formula: Likely C₇H₅ClFNO₂ (based on nicotinate analogs).
- Functional groups: Ester (methyl), chloro (C5), fluoro (C2).
- Applications: Such compounds are intermediates in pharmaceuticals and agrochemicals, leveraging halogen substituents for enhanced reactivity and binding properties.
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
methyl 5-chloro-2-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 |
InChI Key |
PEYCQTNBTIBDPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Fluorination Strategies
Detailed Reaction Conditions and Yields
Research Findings and Notes
The nucleophilic substitution method using potassium fluoride in DMF is well-documented and provides a reliable route to fluorinated isonicotinates with moderate to good yields.
Catalytic hydrogenation methods allow selective removal of chlorine atoms, improving the purity and yield of the desired mono-chlorinated fluorinated product. The choice of catalyst and reaction conditions critically affects selectivity.
The silver(II) fluoride-mediated C-H fluorination represents a significant advancement, enabling direct fluorination without the need for halogenated precursors, thus simplifying the synthesis and reducing steps.
Esterification under acidic reflux is a classical and efficient method to obtain the methyl ester, with industrial scalability demonstrated in related compounds.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Methyl 5,6-dichloronicotinate | KF, DMF, reflux 155–158°C | Established, moderate yield | High temperature, long reaction |
| Catalytic Hydrogenation | 2,6-dichloro-5-fluoro-nicotinate | Pd/C or Lindlar catalyst, alkaline base | Selective dechlorination | Requires catalyst optimization |
| Direct C-H Fluorination | 5-chloroisonicotinate or analogs | AgF2, room temperature | Mild conditions, high selectivity | Novel, may require specialized reagents |
| Acid-Catalyzed Esterification | 5-chloro-2-fluoroisonicotinic acid | Methanol, H2SO4, reflux | High yield, scalable | Requires acid handling |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-fluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups on the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce different reduced forms of the compound.
Scientific Research Applications
Methyl 5-chloro-2-fluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-fluoroisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Backbone Variations
Methyl 2-Chloro-5-Fluoronicotinate (C₇H₅ClFNO₂, MW 189.57)
- Structural difference : Nicotinate backbone (ester at C3) vs. isonicotinate (ester at C4).
- Impact : Altered electronic distribution and steric effects influence reactivity. For example, nicotinate derivatives may exhibit different regioselectivity in cross-coupling reactions compared to isonicotinates .
Methyl 2,5-Dichloroisonicotinate (C₇H₅Cl₂NO₂, CAS 1060810-03-8)
Halogen-Substituted Analogs
Methyl 5-Bromo-2-Chloronicotinate (C₇H₅BrClNO₂, CAS 78686-79-0)
- Substituents : Br at C5, Cl at C2.
- However, brominated compounds are generally heavier (MW ~266) and may face regulatory scrutiny due to environmental persistence .
5-Bromo-2-Chloro-6-Methylnicotinic Acid (C₇H₅BrClNO₂, CAS 13959-02-9)
- Substituents : Additional methyl at C4.
- This compound’s carboxylic acid group (vs. methyl ester) also alters solubility and bioavailability .
Functional Group Variations
5-Chloro-2-Methylisonicotinic Acid (C₇H₆ClNO₂, CAS 88912-26-9)
- Substituents : Methyl at C2 (vs. F) and carboxylic acid (vs. ester).
- Impact : The carboxylic acid group enhances hydrogen-bonding capacity, favoring crystal packing in solid-state formulations. However, methyl substituents lack the electronegativity of fluorine, reducing electronic effects on aromatic rings .
Comparative Data Table
*Inferred properties; †Similarity based on structural analogs.
Research Findings and Implications
- Fluoro vs. Chloro/Bromo : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier halogens .
- Backbone Isomerism : Isonicotinate derivatives (ester at C4) often exhibit distinct solubility profiles compared to nicotinates (ester at C3), impacting formulation strategies .
- Functional Group Trade-offs : Methyl esters improve membrane permeability but require hydrolysis for prodrug activation, whereas carboxylic acids offer direct ionic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
